2-Phenylethanaminium

Overview

Description

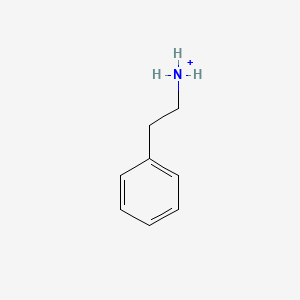

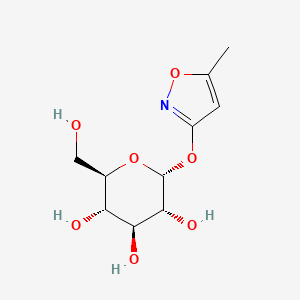

2-phenylethanaminium is the cation obtained by protonation of the amino group of 2-phenylethylamine. It has a role as a human metabolite and an Escherichia coli metabolite. It is a conjugate acid of a 2-phenylethylamine.

Scientific Research Applications

Biotechnological Production

2-Phenylethanaminium (2-PE) is an aromatic alcohol with a rose-like fragrance, primarily used in cosmetics, perfumes, and food industries. It is traditionally produced through chemical synthesis, but biotechnological methods are gaining attention due to their environmental friendliness and the appeal of "natural" products. Microbial transformation processes, especially through the Ehrlich pathway, have been extensively studied. Strains like Saccharomyces cerevisiae and Escherichia coli have been engineered for this purpose, focusing on enhancing the precursor transport, improving enzyme activities, and reducing by-products for higher yields (Hua & Xu, 2011), (Wang et al., 2019).

Production from Natural Sources

Efforts have been made to produce 2-PE using yeast biomass, such as the JM2014 strain of Saccharomyces cerevisiae, which offers a promising alternative to chemical synthesis and plant extraction. This method involves batch culture biotransformation and purification of 2-PE from the broth, achieving high purity and efficiency (Chreptowicz et al., 2016).

Application in Various Industries

Besides its use in flavor and fragrance industries, 2-PE also finds application in disinfectants, pest control, and cleaning products due to its biocide capability. Its production through biotechnological approaches is increasingly preferred due to consumer demand for natural products. The bioconversion of L-phenylalanine via the Ehrlich pathway is a primary focus in this area (Martínez-Avila et al., 2018).

Enhanced Production Techniques

Research also includes developing methods for enhanced production, such as coupling different strains of E. coli to optimize temperature conditions for enzyme expression and activity, thus increasing the yield of 2-PE from sources like glucose or glycerol (Sekar et al., 2019). Additionally, metabolic engineering in yeast species has shown significant potential for increased 2-PE production, particularly through the Ehrlich pathway (Kim et al., 2014).

Future Directions

Future research directions include scaling up these bioprocesses and improving the sustainability and economic viability of the production methods, potentially using waste materials as raw materials (Martínez et al., 2018).

properties

IUPAC Name |

2-phenylethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[NH3+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylethanaminium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1200841.png)

![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid butyl ester](/img/structure/B1200843.png)

![[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate](/img/structure/B1200844.png)

![3-[(Diisopropylphosphoryl)methyl]benzonitrile](/img/structure/B1200845.png)